molecular formula C13H17ClO B14256934 (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one CAS No. 404354-73-0

(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one

Cat. No.: B14256934
CAS No.: 404354-73-0
M. Wt: 224.72 g/mol
InChI Key: QUXCQUSTHZININ-JTQLQIEISA-N
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Description

(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one: is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, a chlorine atom on the second carbon of the propanone chain, and a specific stereochemistry denoted by the (2S) configuration. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butylbenzene and 2-chloropropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification methods is common to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-tert-butylphenyl)-2-methylpropanal: Another compound with a similar butylphenyl structure but different functional groups and stereochemistry.

    (2S)-1-(4-Butylphenyl)-2-chloropropan-1-ol: A related compound with a hydroxyl group instead of a ketone.

Uniqueness

(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom, which confer distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

404354-73-0

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

(2S)-1-(4-butylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C13H17ClO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5H2,1-2H3/t10-/m0/s1

InChI Key

QUXCQUSTHZININ-JTQLQIEISA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)C(=O)[C@H](C)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)Cl

Origin of Product

United States

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